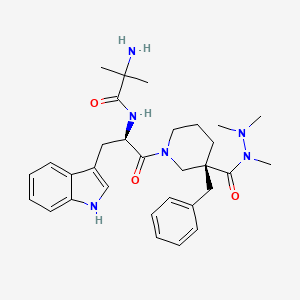

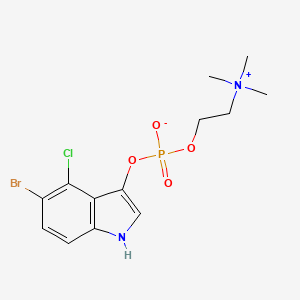

5-Bromo-4-chloro-3-indoxyl choline phosphate

Übersicht

Beschreibung

Synthesis Analysis

Paper discusses an improved procedure for the synthesis of choline phospholipids, which are related to choline phosphate compounds. The synthesis involves the reaction of a lipophilic alcohol with 2-bromoethyl dichlorophosphate followed by nucleophilic displacement of the bromine with trimethylamine. This method could potentially be adapted for the synthesis of "5-Bromo-4-chloro-3-indoxyl choline phosphate" by choosing an appropriate alcohol that contains the indoxyl moiety and optimizing the reaction conditions to favor the formation of the desired product.

Molecular Structure Analysis

While the exact molecular structure of "5-Bromo-4-chloro-3-indoxyl choline phosphate" is not provided, paper describes the synthesis and crystal structure analysis of a chlorinated compound, which could offer insights into the structural aspects of halogenated molecules. The crystal structure of the synthesized compound in paper was determined using X-ray crystallography, which is a technique that could also be applied to determine the structure of "5-Bromo-4-chloro-3-indoxyl choline phosphate."

Chemical Reactions Analysis

The reactivity of organophosphorus compounds with cholinesterase is discussed in paper . Although "5-Bromo-4-chloro-3-indoxyl choline phosphate" is not specifically mentioned, the paper provides information on how similar compounds can inhibit cholinesterase and how such inhibition can be reversed. This suggests that "5-Bromo-4-chloro-3-indoxyl choline phosphate" might also interact with cholinesterase or other biological molecules, which could be relevant for understanding its potential applications or toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-4-chloro-3-indoxyl choline phosphate" are not directly reported in the papers. However, the synthesis and characterization techniques described in papers and , such as NMR spectroscopy and X-ray crystallography, are essential tools for determining these properties. For instance, NMR spectroscopy can provide information on the compound's purity, homogeneity, and functional groups, while crystallography can reveal its solid-state structure and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Cytochemical Substrates BCIP is synthesized for cytochemical demonstration of acid phosphatase. The enzymatic hydrolysis of BCIP liberates indoxyl, which oxidizes to a substituted indigo at an acid pH. This property differentiates BCIP from other similar compounds, such as 5-iodo-3-indolyl and 5-nitro-3-indolyl phosphate, which are not readily oxidized at an acid pH (Rabiger, Chang, Matsukawa, & Tsou, 1970).

Quantitative Enzymatic Assays BCIP is used in quantitative analysis and enzyme kinetics for alkaline phosphatase (AP). It's essential in enzymatic assays, where it serves as a substrate for AP. A notable application is in the quantitative ELISA (enzyme-linked immunosorbent assay), where BCIP is used as a substrate (Fanjul-Bolado, González-García, & Costa-García, 2006).

Colorimetric Detection Systems BCIP is part of the colorimetric detection system, often combined with nitroblue tetrazolium chloride (NBT). This system is sensitive and widespread, especially in Western and Southern blots or immunohisto/cytochemistry applications. BCIP/NBT is used for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).

Photoelectrochemical and Visualized Immunoassay BCIP is integral in the simultaneous photoelectrochemical (PEC) and visualized immunoassay for detecting β-human chorionic gonadotrophin (β-HCG). It's utilized in a system where alkaline phosphatase (ALP) stimulates the oxidative hydrolyzing transformation of BCIP to an indigo precipitation, enabling both PEC detection and visualized color intensity change (Zhang, Ruan, Ma, Zhao, Xu, & Chen, 2016).

Safety And Hazards

When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.

Eigenschaften

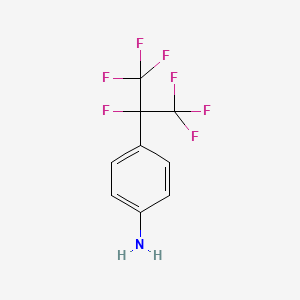

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXURLIMPJNXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indoxyl choline phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)